molecular formula C14H20N2O2 B14845099 4-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide

4-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide

Cat. No.: B14845099
M. Wt: 248.32 g/mol
InChI Key: WJNHYVZCHTZSJY-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.323 g/mol . This compound is part of the nicotinamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide involves several steps. One common synthetic route includes the reaction of cyclopropyl alcohol with isopropylamine to form the intermediate compound. This intermediate is then reacted with nicotinic acid derivatives under specific conditions to yield the final product. The reaction conditions typically involve the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to verify the purity and structure of the compound .

Chemical Reactions Analysis

4-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace specific functional groups in the compound. This can lead to the formation of various derivatives with different properties.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways involved in diseases.

    Industry: It is used in the development of new materials and chemicals with specialized functions

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

4-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

4-cyclopropyloxy-N,N-dimethyl-6-propan-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C14H20N2O2/c1-9(2)12-7-13(18-10-5-6-10)11(8-15-12)14(17)16(3)4/h7-10H,5-6H2,1-4H3

InChI Key

WJNHYVZCHTZSJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C(=C1)OC2CC2)C(=O)N(C)C

Origin of Product

United States

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